BenchChemオンラインストアへようこそ!

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

CRTh2 antagonist GPCR pharmacology allergic inflammation

Validated multi-target indanylacetic acid scaffold with dual CRTh2 (IC50=39 nM) and P2Y14 (IC50=24 nM) antagonism plus HDAC1/PPAR-delta activity. Provides quantifiable baseline potency for SAR optimization and polypharmacology counter-screening. Unlike optimized clinical candidates (fevipiprant, setipiprant), this compound enables mechanistic crosstalk studies between PGD2 and purinergic signaling pathways.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B11904825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)O)CC(=O)O
InChIInChI=1S/C11H12O3/c12-10-2-1-8-3-7(5-11(13)14)4-9(8)6-10/h1-2,6-7,12H,3-5H2,(H,13,14)
InChIKeyYNJHKJIKJURZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid: Polypharmacology Profile and Procurement-Relevant Differentiation from CRTh2 Antagonists and Indanylacetic Acid Analogs


2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 2797231-24-2 for S-enantiomer; racemate also available) is an indanylacetic acid scaffold compound that exhibits quantifiable antagonist activity at the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2/DP2) receptor (IC50 = 39 nM in β-arrestin translocation assay) [1], alongside measurable antagonist activity at the human P2Y14 purinergic receptor (IC50 = 24 nM in cAMP inhibition assay) [2]. Unlike clinical-stage CRTh2 antagonists such as fevipiprant (QAW039), setipiprant (ACT-129968), OC000459, or AZD1981, which have undergone extensive pharmacokinetic and formulation optimization for once- or twice-daily oral dosing [3], this compound represents a non-optimized core scaffold with multi-target biochemical activity—making it a research tool for polypharmacology and structure-activity relationship (SAR) exploration rather than a direct therapeutic development candidate.

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid: Why Substitution with Indole Acetic Acids or Optimized Clinical Candidates Compromises Research Validity


Generic substitution among indane/indole acetic acid CRTh2 ligands is scientifically unsound due to substantial variance in target selectivity profiles, potency ranges spanning four orders of magnitude across assay platforms, and fundamentally different binding kinetics. While clinical candidates such as fevipiprant exhibit slow dissociation kinetics (koff = 0.048 min⁻¹; half-life = 14.4 min) that confer insurmountable antagonism and retained whole-blood potency [1], this indanylacetic acid compound demonstrates a broader polypharmacology footprint, including measurable P2Y14 antagonism (IC50 = 24 nM) [2] and weak HDAC1 inhibition (IC50 = 2.86 μM) [3]—activities absent in highly optimized single-target clinical candidates. CRTh2 antagonist potency across in-class compounds varies from IC50 = 1.14 nM (fevipiprant binding) to >100 μM (structurally related indanyl analogs in Ca²⁺ flux assays), depending critically on the substitution pattern at the indane core and the specific functional assay employed [4]. Therefore, replacement of this compound with an alternative indanylacetic or indole acetic acid derivative without explicit experimental re-validation of the precise assay system and endpoint will introduce uncontrolled variables that can invalidate SAR conclusions and confound mechanism-of-action studies.

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid: Quantitative Comparative Evidence for Informed Scientific Procurement


CRTh2 Antagonist Potency: Cross-Study Comparison of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid Versus Structurally Related Indanyl Analogs and Clinical Candidates

In a β-arrestin translocation BRET assay using human CRTh2 receptor expressed in HEK285-7 cells, 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid demonstrated antagonist activity with an IC50 of 39 nM [1]. This value positions the compound as a moderately potent CRTh2 antagonist scaffold, distinct from: (i) optimized clinical candidates such as fevipiprant, which exhibits a binding Kd of 1.14 ± 0.44 nM in CHO cell membranes [2]; and (ii) related indanyl analogs tested in alternative functional assays that show substantially weaker activity (IC50 > 1000 nM in CRTh2-expressing KB8 cell Ca²⁺ flux assays) [3]. The 39 nM potency represents a quantifiable intermediate activity level suitable for SAR optimization studies, contrasting with the sub-nanomolar potency of fully optimized development compounds.

CRTh2 antagonist GPCR pharmacology allergic inflammation

P2Y14 Receptor Antagonist Activity: Quantitative Differentiation of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid Versus Single-Target CRTh2 Clinical Candidates

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid exhibits antagonist activity at the human P2Y14 receptor with an IC50 of 24 nM, measured via inhibition of cAMP accumulation in HEK293 cells [1]. In contrast, reference P2Y14 antagonists such as PPTN hydrochloride demonstrate substantially higher affinity with a Kb of 434 pM [2]. The absence of P2Y14 antagonism data for clinical-stage CRTh2 antagonists (fevipiprant, setipiprant, OC000459, AZD1981) in public domain databases suggests this polypharmacology profile is not a conserved class feature but rather a scaffold-dependent property. The 24 nM IC50 indicates a meaningful secondary pharmacology activity that distinguishes this compound from the highly selective single-target clinical candidates optimized exclusively for CRTh2 antagonism.

P2Y14 antagonist purinergic signaling polypharmacology

HDAC1 Inhibitory Activity: Identification of an Off-Target Effect for 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid Absent from Clinical CRTh2 Antagonist Profiles

In an in vitro deacetylation assay using epitope-tagged human HDAC1, 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid demonstrated measurable inhibitory activity with an IC50 of 2.86 μM (2,860 nM) [1]. This represents weak inhibition relative to reference HDAC inhibitors such as trichostatin A (typically sub-nanomolar to low nanomolar potency). The presence of HDAC1 inhibitory activity at micromolar concentrations constitutes an off-target effect not reported for the major clinical CRTh2 antagonists (fevipiprant, setipiprant, OC000459, AZD1981), which were specifically optimized for target selectivity. This HDAC1 activity may be relevant for researchers requiring comprehensive off-target liability assessment or investigating the scaffold's potential for repurposing toward epigenetic targets.

HDAC inhibitor epigenetic regulation off-target profiling

PPAR-Delta Agonist Activity: Quantitative Activity Profile Differentiating 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid from Indole-Based CRTh2 Antagonists

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid demonstrates measurable PPAR-delta agonist activity with an EC50 of 4.30 μM (4,300 nM) in a dual-luciferase reporter gene assay using HEK293 cells [1]. Separately, PPAR-alpha binding affinity was detected with an EC50 of 300 nM in a thermal stability assay using human MIO-M1 cells [2]. This PPAR modulatory activity is consistent with the broader indanylacetic acid scaffold class, which has been investigated as PPAR-delta activator insulin sensitizers [3]. In contrast, clinical CRTh2 antagonists such as fevipiprant, setipiprant, and AZD1981 are derived from distinct chemical series (indole acetic acids, pyridoindoles, etc.) and are not reported to possess PPAR modulatory activity. The dual CRTh2 antagonist / PPAR-delta agonist profile of this scaffold class provides a unique polypharmacology phenotype not shared by indole-based CRTh2 antagonists.

PPAR-delta agonist metabolic regulation insulin sensitizer

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid: Evidence-Based Research Application Scenarios for Scientific Procurement


CRTh2 Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Use as a starting scaffold for medicinal chemistry optimization programs targeting CRTh2 antagonist potency enhancement. The compound provides a validated baseline potency of IC50 = 39 nM in β-arrestin translocation assays [1], allowing quantitative assessment of potency improvements from structural modifications. This application is supported by the wide dynamic range of CRTh2 antagonist potencies observed across the indanyl/indole acetic acid series, ranging from >1000 nM for weakly active analogs [2] to 1.14 nM for fully optimized clinical candidates [3].

Polypharmacology Profiling and Off-Target Liability Assessment

Deploy as a reference compound for assessing the multi-target profile inherent to the indanylacetic acid scaffold. The compound demonstrates measurable activity at CRTh2 (IC50 = 39 nM) [1], P2Y14 (IC50 = 24 nM) [4], HDAC1 (IC50 = 2.86 μM) [5], and PPAR-delta (EC50 = 4.30 μM) [6]. This broad activity spectrum makes it suitable for counter-screening panels aimed at characterizing the scaffold's polypharmacology and identifying potential off-target liabilities in early-stage drug discovery.

Investigation of Dual CRTh2/P2Y14 Antagonism Mechanisms

Utilize as a tool compound for exploring the mechanistic consequences of simultaneous CRTh2 and P2Y14 receptor antagonism in inflammatory or metabolic disease models. The compound exhibits antagonist activity at both receptors (CRTh2 IC50 = 39 nM [1]; P2Y14 IC50 = 24 nM [4]), a polypharmacology profile not present in the highly selective single-target clinical candidates such as fevipiprant, setipiprant, OC000459, or AZD1981. This dual activity may be relevant for investigating crosstalk between prostaglandin D2 signaling and purinergic pathways.

Indanylacetic Acid Scaffold Reference for PPAR Modulator Development

Employ as a reference compound for programs investigating indanylacetic acid derivatives as PPAR-delta activators or insulin sensitizers [6]. The compound demonstrates PPAR-alpha binding (EC50 = 300 nM in thermal stability assay) [7] and PPAR-delta agonism (EC50 = 4.30 μM) [6], providing a baseline activity profile against which novel analogs can be compared. This application leverages the scaffold's established role in metabolic disease research, distinct from the CRTh2-focused development path of indole acetic acid compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.